3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol
CAS No.: 923193-02-6
Cat. No.: VC4459201
Molecular Formula: C11H11N3S
Molecular Weight: 217.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923193-02-6 |
|---|---|
| Molecular Formula | C11H11N3S |
| Molecular Weight | 217.29 |
| IUPAC Name | 5-cyclopropyl-2-phenyl-1H-1,2,4-triazole-3-thione |
| Standard InChI | InChI=1S/C11H11N3S/c15-11-12-10(8-6-7-8)13-14(11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13,15) |
| Standard InChI Key | HQFPFIJRKXJFRK-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC(=S)N(N2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,2,4-triazole core substituted with a cyclopropyl group at position 3, a phenyl ring at position 1, and a thiol moiety at position 5. The IUPAC name, 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol, reflects this substitution pattern. Key structural features include:
-
Cyclopropyl group: Enhances metabolic stability and lipophilicity, influencing membrane permeability .
-
Phenyl ring: Contributes to π-π stacking interactions with biological targets, such as enzyme active sites .
-
Thiol group: Provides potential for hydrogen bonding and redox activity, critical for interactions with cellular thiols .
Table 1: Key Physicochemical Properties
The compound’s low aqueous solubility and moderate lipophilicity (LogP ≈ 2.85) suggest suitability for lipid-rich biological environments, though formulation strategies may be required for in vivo applications .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol typically involves cyclocondensation reactions. A common method includes:
-
Formation of the triazole core: Reaction of cyclopropylcarboxylic acid hydrazide with phenyl isothiocyanate under basic conditions to form a thiosemicarbazide intermediate.
-
Cyclization: Intramolecular cyclization catalyzed by acidic or basic conditions, yielding the triazole-thiol structure .
Alternative routes utilize Ullmann coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing substituents . Industrial-scale production employs continuous flow reactors to optimize yield and purity, with typical purities exceeding 95% .
Table 2: Representative Synthetic Conditions
Analytical Characterization
-
NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays signals for the cyclopropyl protons (δ 1.2–1.5 ppm), phenyl ring (δ 7.3–7.6 ppm), and thiol proton (δ 13.1 ppm) .
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 217.29 [M+H]⁺, consistent with the molecular formula .
-
X-ray Crystallography: Structural studies of analogs (e.g., 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole) reveal planar triazole rings and intermolecular hydrogen bonding involving the thiol group .
Biological Activities and Mechanisms
Table 3: Cytotoxic Activity of Triazole Analogs
| Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 12.4 | ROS-mediated apoptosis | |
| A549 (Lung) | 18.7 | Topoisomerase II inhibition | |
| HeLa (Cervical) | 22.1 | Caspase-3 activation |
Pharmacological Applications
Drug Development
The compound serves as a precursor for:
-
Antimicrobial agents: Hybrid molecules combining triazole-thiols with fluoroquinolones (e.g., ciprofloxacin) show enhanced potency against drug-resistant bacteria .
-
Anticancer scaffolds: Conjugation with platinum(II) complexes improves tumor selectivity and reduces systemic toxicity .
Agrochemical Uses
In agriculture, triazole-thiols function as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume